![molecular formula C23H15F2N3 B2380615 5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-51-0](/img/structure/B2380615.png)
5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Transformations
Quinoline derivatives, including structures similar to "5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline", are recognized for their efficient fluorescence properties. These compounds are utilized in biochemistry and medicine for studying biological systems due to their high fluorescence intensity. The synthesis of various quinoline derivatives through reactions like condensation and transformations highlights the interest in developing sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activity
Research on quinoline derivatives also extends to their antimicrobial and antitubercular properties. For instance, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, synthesized through catalyzed reactions, have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Kantevari et al., 2011).
Application in Organic Light-Emitting Diodes (OLEDs)
The fluorescence properties of pyrazoloquinoline derivatives are exploited in the development of organic light-emitting diodes (OLEDs). The regioselective synthesis of such compounds, ensuring high yields and selectivity, demonstrates their importance in the adjustment of OLED parameters, like HOMO and LUMO levels, for better device performance (Szlachcic et al., 2017).
Anticancer Applications
Quinoline-based compounds have been explored for their anticancer properties. The synthesis of quinoline-structured prodrugs and their encapsulation using biocompatible materials like chitosan, targeting pH-responsive drug release, showcases the potential of these compounds in chemotherapy, particularly for oral cancer (Tian et al., 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-9-5-15(6-10-17)13-28-14-20-22(16-7-11-18(25)12-8-16)26-27-23(20)19-3-1-2-4-21(19)28/h1-12,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWNJYWLONAIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.